molecular formula C9H18N2O B1660374 N-(6-aminohexyl)prop-2-enamide CAS No. 7530-30-5

N-(6-aminohexyl)prop-2-enamide

Cat. No.: B1660374
CAS No.: 7530-30-5
M. Wt: 170.25 g/mol
InChI Key: KYAKSPGXNQVMAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-aminohexyl)prop-2-enamide (CAS 7530-30-5) is a valuable bifunctional monomer with a molecular formula of C9H18N2O and a molecular weight of 170.25 g/mol . Its structure features two key functional groups: a terminal primary amine (-NH₂) and an acrylamide group, which allow for diverse and sequential chemical modifications, making it a versatile building block in materials science and bioconjugation . In polymer science, this compound serves as a strategic precursor for creating advanced materials. The acrylamide group readily undergoes free-radical polymerization , a common process for forming linear polymer chains, and can also participate in Michael addition reactions , enabling the formation of highly branched or cross-linked polymer networks . The primary amine group acts as a potent nucleophile in these addition reactions and provides a site for further chemical modification, allowing researchers to tailor the final polymer's properties, such as its mechanical strength, thermal stability, and responsiveness to environmental stimuli . The primary application of this compound is in the synthesis of multifunctional monomers for advanced polymers. Its molecular design, featuring a six-carbon spacer between the amine and acrylamide groups, is crucial for controlling the spatial arrangement and mobility of reactive sites during polymerization, which ultimately influences the architecture and physical characteristics of the resulting material . Furthermore, the primary amine moiety is a key handle for bioconjugation and tagging . It can be reacted with N-hydroxysuccinimide (NHS) esters or isothiocyanates to attach fluorescent dyes, biotin tags for affinity purification, or other bioactive molecules, facilitating the creation of functionalized surfaces, diagnostic probes, and targeted delivery systems . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use, nor for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7530-30-5

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

N-(6-aminohexyl)prop-2-enamide

InChI

InChI=1S/C9H18N2O/c1-2-9(12)11-8-6-4-3-5-7-10/h2H,1,3-8,10H2,(H,11,12)

InChI Key

KYAKSPGXNQVMAA-UHFFFAOYSA-N

SMILES

C=CC(=O)NCCCCCCN

Canonical SMILES

C=CC(=O)NCCCCCCN

Origin of Product

United States

The Strategic Design of Multifunctional Monomers in Advanced Materials

The field of advanced materials science continually seeks to develop polymers with enhanced and specific properties. The design of multifunctional monomers is a key strategy in achieving this goal. researchgate.net By incorporating multiple reactive functional groups within a single monomer unit, scientists can create highly complex and crosslinked polymer networks. researchgate.net This approach allows for precise control over the final material's characteristics, such as its mechanical strength, thermal stability, chemical resistance, and responsiveness to environmental stimuli. researchgate.netscribd.com The strategic selection of monomers with different functionalities is fundamental to designing innovative materials for applications ranging from structural components and adhesives to sophisticated biomedical devices. researchgate.netscribd.com

Acrylamide Chemistry: a Foundation for Polymer Synthesis

Acrylamide (B121943) and its derivatives are fundamental building blocks in polymer chemistry, known for their high reactivity and ability to form high molecular weight polymers. google.com The carbon-carbon double bond in the acryloyl group is susceptible to free-radical polymerization, a common and versatile method for creating long polymer chains. bldpharm.com This process can be initiated using various methods, including thermal initiators, photochemical methods, or redox systems. bldpharm.comkpi.ua

A significant reaction in the context of N-(6-aminohexyl)prop-2-enamide is Michael addition. In this reaction, a nucleophile, such as a primary amine, adds across the double bond of the acrylamide group. landoll.com This type of step-growth polymerization allows for the formation of highly branched, three-dimensional structures known as hyperbranched polymers. landoll.com The resulting poly(amidoamine) systems are of significant interest due to their unique globular architecture and the high density of functional groups they possess. landoll.com

The polymerization of acrylamide monomers can be influenced by factors such as the structure of the monomer itself. For instance, the length of the spacer unit between the amine and the acrylamide group can affect the rate of polymerization. Studies on related N-acryloyl-diaminoalkane hydrochlorides have shown that monomers with shorter alkane chains tend to react faster than those with longer chains like the hexamethylene group in this compound. landoll.com

Below is a table summarizing the key reactive groups of the monomer and their role in polymerization.

Functional GroupChemical StructureRole in Polymerization
Acrylamide C₃H₅NOUndergoes free-radical polymerization and Michael addition reactions, forming the polymer backbone. bldpharm.comlandoll.com
Primary Amine -NH₂Acts as a nucleophile in Michael addition reactions and provides a site for further chemical modification. landoll.comresearchgate.net

The Versatile Amine: a Gateway to Functionality

Established Synthetic Pathways for this compound

The preparation of this compound typically involves the formation of an amide bond between a diamine and an acrylic acid derivative. The key challenge lies in achieving selective mono-acylation of the diamine.

Direct Amidation and Acrylation Protocols

Direct amidation strategies often involve the reaction of 1,6-hexanediamine (B7767898) with acrylic acid or its activated derivatives. ontosight.aichemicalbook.comacs.org A common approach is the acylation of 1,6-hexanediamine with acryloyl chloride. This method, while straightforward, often requires careful control of reaction conditions, such as temperature and stoichiometry, to minimize the formation of the di-acylated byproduct. The use of a large excess of the diamine can favor the desired mono-acylated product.

Another approach involves the use of coupling agents to facilitate the amide bond formation between 1,6-hexanediamine and acrylic acid. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) can activate the carboxylic acid, enabling its reaction with the amine under milder conditions. ucl.ac.uk

The following table summarizes common reagents used in direct amidation and acrylation:

Reagent ClassSpecific ExamplesRole in Synthesis
Acylating AgentsAcryloyl chloride, Acrylic anhydrideProvides the acryloyl group for amide bond formation.
Coupling AgentsEDC, DCC, HATU, T3P. ucl.ac.ukActivate the carboxylic acid for reaction with the amine. ucl.ac.uk
SolventsDichloromethane (DCM), Dimethylformamide (DMF). ucl.ac.ukProvide a suitable reaction medium. ucl.ac.uk

Protective Group Strategies in Amine and Alkene Synthesis

To achieve higher selectivity and yield of the mono-acylated product, protective group strategies are often employed. jocpr.com This involves temporarily blocking one of the amino groups of 1,6-hexanediamine, allowing the other to react selectively with the acryloylating agent. After the reaction, the protecting group is removed to yield this compound.

Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). For instance, mono-Boc-1,6-hexanediamine can be synthesized and then reacted with acryloyl chloride. Subsequent deprotection of the Boc group under acidic conditions yields the desired product. Another strategy involves the use of a trifluoroacetyl group to protect the amine. smolecule.comsmolecule.com

The choice of protecting group is critical and depends on its stability under the reaction conditions and the ease of its removal without affecting the acrylamide moiety. jocpr.comacs.orglibretexts.org

Post-Synthetic Functionalization of the Amine Moiety in this compound

The primary amine group of this compound serves as a versatile handle for further chemical modifications, enabling its conjugation to other molecules or surfaces.

Conjugation via Amine-Reactive Chemistry

The primary amine of this compound readily reacts with a variety of amine-reactive chemical groups. thermofisher.comthermofisher.com This allows for its conjugation to biomolecules, polymers, and other substrates. A widely used method is the reaction with N-hydroxysuccinimide (NHS) esters. thermofisher.comthermofisher.com NHS esters react with primary amines under physiological to slightly alkaline conditions (pH 7.2-9) to form stable amide bonds. thermofisher.com This chemistry is fundamental in bioconjugation for labeling proteins and other biomolecules. thermofisher.com

Another common amine-reactive group is the isothiocyanate group, which reacts with primary amines to form a stable thiourea (B124793) linkage. This reaction is also efficient under mild conditions and is frequently used for labeling purposes.

Derivatization for Enhanced Reactivity or Specific Tagging

The amine group can be derivatized to introduce specific functionalities or tags for various applications. For example, it can be reacted with a molecule containing a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a mass tag for mass spectrometry-based detection. google.com

Derivatization can also be used to enhance the reactivity of the molecule for specific subsequent reactions. For instance, the amine can be converted into a more reactive nucleophile or, conversely, be protected to allow for reactions at other sites. The use of derivatizing agents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) allows for sensitive detection in analytical methods. mdpi.com

The following table outlines common amine-reactive groups and their resulting linkages:

Amine-Reactive GroupResulting LinkageCommon Applications
N-Hydroxysuccinimide (NHS) esterAmideBioconjugation, protein labeling. thermofisher.comthermofisher.com
IsothiocyanateThioureaFluorescent labeling, immobilization.
Aldehyde/Ketone (via reductive amination)Secondary AmineSurface modification, polymer synthesis.
EpoxyBeta-hydroxyamineCrosslinking, material science.

Enzymatic and Catalytic Approaches in Related Amide Syntheses

While the chemical synthesis of amides is well-established, there is a growing interest in developing more sustainable and efficient catalytic methods. sigmaaldrich.comrsc.org

Enzymatic approaches, particularly using lipases and proteases, have emerged as powerful tools for amide bond formation. nih.govyork.ac.uknumberanalytics.commdpi.com These biocatalysts can operate under mild conditions and often exhibit high selectivity, reducing the need for protecting groups and minimizing waste. nih.govyork.ac.uk For instance, Candida antarctica lipase (B570770) B (CALB) has been shown to catalyze amidation reactions effectively. mdpi.com Enzymes can activate carboxylic acids through the formation of acyl-enzyme intermediates or by utilizing ATP-dependent mechanisms. nih.govnih.gov

In addition to biocatalysis, various metal and organocatalysts have been developed for direct amidation reactions. ucl.ac.uksigmaaldrich.comrsc.orgdiva-portal.org Boronic acid derivatives have been shown to be effective catalysts for the dehydrative amidation of carboxylic acids and amines. organic-chemistry.org Transition metal catalysts, such as those based on ruthenium, can facilitate the dehydrogenative coupling of alcohols and amines to form amides. sigmaaldrich.com These catalytic methods offer advantages in terms of atom economy and reduced environmental impact compared to traditional stoichiometric methods. ucl.ac.ukdiva-portal.org

Mechanistic Investigations of this compound Polymerization

The polymerization of this compound can be achieved through various radical polymerization techniques. Understanding the kinetics and control mechanisms of these processes is crucial for designing polymers with desired molecular weights, architectures, and functionalities.

Radical Polymerization Kinetics and Control

The kinetics of the polymerization of N-substituted amides are also significantly affected by the solvent used. The polarity of the solvent can influence the stereochemistry of the resulting polymer, with more polar solvents often leading to a higher degree of syndiotacticity due to hydrogen bonding interactions between the solvent, monomer, and growing polymer chains. researchgate.net The activation energy for the polymerization of acrylamide derivatives can vary, with values around 21.1 kJ/mol being reported for some N-substituted acrylamides. sapub.org

Table 1: Representative Kinetic Data for Radical Polymerization of N-Substituted Acrylamides

MonomerInitiatorSolventTemperature (°C)Monomer OrderInitiator OrderActivation Energy (kJ/mol)
IsopropylacrylamidePotassium PersulfateWater6010.5Not Specified
N-[4-(4`-cyanophenoxy) phenyl] acrylamideAIBNTHF65Not SpecifiedNot Specified21.1
AcrylamideNot SpecifiedWaterNot Specified1.2-1.50.5Not Specified

Reversible Deactivation Radical Polymerization (e.g., RAFT Polymerization) for Controlled Architectures

Reversible Deactivation Radical Polymerization (RDRP) techniques, particularly Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have emerged as powerful methods for synthesizing well-defined polymers from N-substituted acrylamides. RAFT polymerization allows for precise control over molecular weight, polydispersity index (PDI), and polymer architecture, which is crucial for creating complex structures like block copolymers.

The success of RAFT polymerization of amine-functionalized acrylamides, including this compound, depends on the careful selection of the chain transfer agent (CTA). Trithiocarbonates are often effective CTAs for acrylamide monomers. The polymerization is typically carried out under conditions that prevent the primary amine group from interfering with the RAFT process, for instance, by performing the polymerization in an acidic aqueous medium to protonate the amine. This approach has been successfully used to synthesize well-defined polymers with narrow molecular weight distributions (PDI often below 1.3).

Design and Synthesis of this compound Copolymers

The presence of the primary amine group in this compound makes it an excellent candidate for incorporation into copolymers, imparting functionality and enabling further chemical modifications.

Statistical and Block Copolymer Formulations

This compound can be copolymerized with a variety of other monomers to create both statistical and block copolymers with tailored properties.

Statistical Copolymers: In statistical copolymerization, the monomers are incorporated into the polymer chain in a random or semi-random fashion. For example, statistical copolymers of this compound with monomers like N-(2-hydroxypropyl)methacrylamide (HPMA) can be synthesized via RAFT polymerization. The resulting copolymers exhibit properties that are an average of the constituent homopolymers and can be designed to have specific functionalities, such as for nucleic acid delivery.

Block Copolymers: Block copolymers are synthesized by the sequential polymerization of different monomers, resulting in long sequences (blocks) of each monomer type. The synthesis of block copolymers containing this compound can be achieved using living polymerization techniques like RAFT. A common strategy involves first synthesizing a macro-CTA from one monomer and then using it to initiate the polymerization of the second monomer. This allows for the creation of amphiphilic block copolymers, where one block is hydrophilic (e.g., from a water-soluble monomer) and the other is hydrophobic, which can self-assemble into various nanostructures in solution.

Table 2: Representative Examples of Copolymers Incorporating Amine-Functionalized Acrylamides

Copolymer TypeComonomersPolymerization MethodResulting ArchitecturePotential Application
StatisticalN-(2-hydroxypropyl)methacrylamide, Peptide-methacrylamideRAFTLinear, water-solubleGene delivery
BlockStyrene, N-aminoethyl acrylamideNot SpecifiedAmphiphilic diblockPollutant removal
BlockPoly(L-lactide), N-isopropylacrylamideROP and ATRPAmphiphilic diblockBiomedical applications

This table provides examples of copolymers synthesized from monomers analogous to this compound to illustrate the range of possible architectures and applications.

Incorporation into Stimuli-Responsive Polymer Systems

The primary amine group in this compound provides a handle for creating stimuli-responsive polymers, particularly those that respond to changes in pH.

pH-Responsive Polymers: At pH values below the pKa of the primary amine, the amino groups are protonated, rendering the polymer segments more hydrophilic and water-soluble. Conversely, at pH values above the pKa, the amines are deprotonated and become less hydrophilic. This change in solubility can be harnessed to create systems that undergo conformational changes or self-assembly in response to pH. For instance, block copolymers containing this compound can form micelles at a certain pH and dissociate at another, a property that is highly desirable for controlled drug delivery applications.

Thermo-responsive Polymers: While the hexylamino group itself does not impart significant thermo-responsiveness, this compound can be copolymerized with thermo-responsive monomers like N-isopropylacrylamide (NIPAM) to create dual-responsive polymers. These polymers would exhibit a lower critical solution temperature (LCST), phase separating from water above a certain temperature, in addition to their pH-responsiveness.

Fabrication of Polymer Materials from this compound

The functional nature of poly(this compound) and its copolymers allows for their fabrication into various materials, most notably hydrogels.

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. The primary amine groups along the backbone of poly(this compound) can act as crosslinking sites. Crosslinking can be achieved through various methods, including the use of difunctional crosslinking agents that react with the amine groups. For instance, hydrogels can be formed by reacting the amine-functionalized polymer with crosslinkers like glutaraldehyde (B144438) or by incorporating a di-functional monomer during the initial polymerization.

The resulting hydrogels can exhibit stimuli-responsive swelling behavior. In acidic conditions, the protonation of the amine groups leads to electrostatic repulsion between the polymer chains, causing the hydrogel to swell. At higher pH, the deprotonation of the amines reduces this repulsion, leading to a collapse of the hydrogel network. This property makes these hydrogels promising materials for applications such as sensors, actuators, and controlled release systems.

Linear and Branched Polymer Synthesis

The synthesis of both linear and branched polymers of this compound can be achieved through various controlled and conventional radical polymerization techniques. The choice of polymerization method dictates the resulting polymer architecture, molecular weight, and dispersity.

Linear Polymer Synthesis:

Linear polymers of this compound are typically synthesized via free radical polymerization or controlled radical polymerization (CRP) methods such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

In a typical free radical polymerization, the monomer is polymerized using a thermal or photoinitiator in a suitable solvent. For instance, the copolymerization of N-(6-aminohexyl)acrylamide hydrochloride with acrylamide has been performed in an aqueous solution of dimethylformamide (DMF) using ammonium (B1175870) persulfate as the initiator and N,N,N',N'-tetramethylethylenediamine (TEMED) as the accelerator. oup.com This method, while straightforward, often results in polymers with broad molecular weight distributions.

For better control over the polymer characteristics, RAFT polymerization is a preferred method. rsc.org This technique allows for the synthesis of well-defined linear polymers with predetermined molecular weights and narrow dispersities. The choice of chain transfer agent (CTA) is crucial for the success of RAFT polymerization. For acrylamide-based monomers, trithiocarbonates and dithiocarbamates are often effective CTAs. nih.gov The polymerization is typically carried out by dissolving the monomer, CTA, and a radical initiator (e.g., AIBN) in a suitable solvent and heating the mixture.

Parameter Condition Reference
MonomerN-(6-aminohexyl)acrylamide hydrochloride oup.com
Co-monomerAcrylamide oup.com
InitiatorAmmonium persulfate oup.com
AcceleratorTEMED oup.com
Solvent50% aqueous DMF oup.com
Temperature25°C oup.com
Polymerization Time16 h oup.com
Resulting PolymerSoluble linear copolymer oup.com

Table 1: Representative Conditions for Linear Copolymer Synthesis of N-(6-aminohexyl)acrylamide

Branched Polymer Synthesis:

The synthesis of branched, and specifically hyperbranched, polymers from this compound can be achieved through techniques like self-condensing vinyl polymerization (SCVP) via RAFT. A patent describes a method for producing a hyperbranched cationic polymer using N-(6-aminohexyl)acrylamide hydrochloride as a cationic monomer. Current time information in Bangalore, IN.google.com

In this approach, a mixture of monomers, including the functional monomer N-(6-aminohexyl)acrylamide hydrochloride, a branching agent (e.g., a divinyl monomer like poly(ethylene glycol) diacrylate), and other comonomers, are polymerized via RAFT. google.com The RAFT agent, such as 2-(dodecyltrithiocarbonate)-2-methylpropionic acid, and an initiator like 2,2′-azobis(2-methylpropionitrile) (AIBN) are used to control the polymerization. google.com The reaction is typically carried out in a solvent like N,N-dimethylformamide (DMF) at an elevated temperature (e.g., 60-90°C). Current time information in Bangalore, IN.google.com This method allows for the formation of highly branched structures in a single step. The resulting hyperbranched polymers possess a high density of functional groups.

Component Example Molar Percentage (%) Reference
Cationic MonomerN-(6-aminohexyl)acrylamide hydrochloride30-40 google.com
Multi-hydroxyl MonomerN-(2-acrylamidoethyl)-4-(2,3,4-trihydroxybenzoyl)benzamide20-40 google.com
Photo-responsive MonomerN-(2-acrylamidoethyl)-4-azido-2,3,5,6-tetrafluorobenzamide1-5 google.com
Linear PEG MonomerPoly(ethylene glycol)methyl ether acrylate20-40 google.com
Cross-linking PEG MonomerPoly(ethylene glycol) diacrylate5-10 google.com
RAFT Agent2-(dodecyltrithiocarbonate)-2-methylpropionic acid- google.com
Initiator2,2′-azobis(2-methylpropionitrile) (AIBN)- google.com
SolventN,N-dimethylformamide (DMF)- google.com
Temperature70°C- Current time information in Bangalore, IN.google.com

Table 2: Representative Monomer Composition and Conditions for Hyperbranched Polymer Synthesis

Network Formation and Hydrogel Methodologies

The amine functionality and the hydrophilic nature of the acrylamide group make this compound a suitable monomer for the formation of hydrogels. Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. The properties of these hydrogels can be tuned by the choice of cross-linking methodology and the concentration of the cross-linking agent.

Hydrogel Synthesis Methodologies:

Hydrogels based on this compound can be prepared by the copolymerization of the monomer with a difunctional cross-linking agent. A common method is free-radical solution polymerization. In a typical procedure, the monomer, a cross-linker such as N,N'-methylenebis(acrylamide) (MBAA), and a radical initiator are dissolved in an aqueous solution. acs.orgmdpi.com The polymerization can be initiated thermally or through a redox initiation system, for example, using ammonium persulfate (APS) as the initiator and TEMED as the accelerator. oup.comacs.org

The properties of the resulting hydrogel, such as its swelling capacity and mechanical strength, are highly dependent on the cross-linking density. nih.gov This density is controlled by the concentration of the cross-linker relative to the monomer. Higher concentrations of the cross-linker lead to a more tightly cross-linked network, resulting in a hydrogel with lower swelling capacity but higher mechanical stiffness. researchgate.net

Another approach to forming hydrogels is through post-polymerization cross-linking. nih.gov In this method, a linear polymer of this compound is first synthesized. The pendant primary amine groups on the polymer chains can then be reacted with a difunctional cross-linking agent, such as glutaraldehyde or a di-epoxide, to form the hydrogel network. This two-step method allows for better control over the network structure.

Parameter Typical Range/Value Effect on Hydrogel Properties Reference
Monomer Concentration1-5 MAffects polymer chain length between cross-links mdpi.com
Cross-linker (e.g., MBAA)0.5-5 mol% (relative to monomer)Higher concentration leads to lower swelling and higher stiffness acs.orgmdpi.com
Initiator (e.g., APS)0.1-1 mol% (relative to monomer)Affects polymerization rate and polymer molecular weight acs.org
Temperature25-60°CInfluences polymerization kinetics mdpi.com
Swelling RatioVaries (e.g., 10-1000 g/g)Dependent on cross-linking density and external conditions (pH, ionic strength) expresspolymlett.com
Mechanical Strength (Storage Modulus)Varies (e.g., 1-100 kPa)Increases with cross-linking density researchgate.net

Table 3: Typical Parameters and Properties for N-substituted Acrylamide Hydrogel Synthesis

The pH-responsive nature of the primary amine group in this compound can also be exploited to create "smart" hydrogels. At pH values below the pKa of the amine, the groups will be protonated, leading to electrostatic repulsion between the polymer chains and increased swelling. Conversely, at higher pH values, the amine groups are deprotonated, and the hydrogel may shrink. This pH-sensitivity makes these hydrogels promising for applications in drug delivery and as sensors. expresspolymlett.com

Advanced Research Applications of N 6 Aminohexyl Prop 2 Enamide and Its Polymeric Derivatives

Bioconjugation and Bioorthogonal Labeling in Chemical Biology

The unique structure of N-(6-aminohexyl)prop-2-enamide allows for its incorporation into polymeric structures that can subsequently be conjugated to biomolecules. This process, known as bioconjugation, leverages the reactivity of either the primary amine or the acrylamide (B121943) moiety for the site-specific attachment of proteins, peptides, and other biological entities.

Site-specific modification of proteins is a powerful tool to understand and manipulate their function. nih.gov Polymers derived from this compound offer a scaffold with pendant functional groups that can be targeted for specific bioconjugation reactions.

Conjugation via the Primary Amine: The primary amine of the hexyl group is a strong nucleophile and is one of the most common targets for bioconjugation. thermofisher.comnih.gov It exists predominantly on the outer surfaces of proteins, making it accessible for reaction. thermofisher.comnih.gov Several strategies can be employed for this purpose:

N-Hydroxysuccinimide (NHS) Esters: NHS esters are highly reactive towards primary amines at a pH of 7-9, forming stable and irreversible amide bonds. nih.govthermofisher.comcreative-proteomics.com This is one of the most common methods for protein labeling. thermofisher.com

Imidoesters: These reagents react with primary amines under alkaline conditions (pH 8-10) to form amidine bonds. thermofisher.com

Isothiocyanates: Reaction with isothiocyanates at alkaline pH (9-11) results in the formation of a stable thiourea (B124793) linkage. nih.gov

Reductive Amination: The amine group can react with aldehydes or ketones on a target biomolecule to form a Schiff base, which is then reduced to a stable secondary amine linkage.

Conjugation via the Alkene Moiety: The prop-2-enamide (acrylamide) group is an α,β-unsaturated carbonyl system, making it an excellent Michael acceptor. This allows for reaction with nucleophiles, most notably the thiol group of cysteine residues in proteins. nih.gov

Michael Addition: The reaction with cysteine's thiol group is highly specific and proceeds efficiently under physiological conditions, forming a stable thioether bond. mdpi.combiorxiv.org This strategy is widely used in the development of targeted covalent inhibitors for enzymes like kinases. nih.govbiorxiv.org The reactivity of the acrylamide can be tuned by introducing electron-withdrawing groups, which can accelerate the Michael addition. mdpi.comnih.gov

Reactive Moiety Target Group on Biomolecule Resulting Linkage Typical Reaction pH
Primary AmineActivated Esters (e.g., NHS-ester)Amide7–9
Primary AmineAldehydes/Ketones (reductive amination)Secondary Amine~6–8
Primary AmineIsothiocyanatesThiourea9–11
Alkene (Acrylamide)Thiols (e.g., Cysteine)Thioether6.5–7.5

The ability to conjugate polymers of this compound to proteins has significant implications for chemical proteomics and molecular probing. By attaching specific functional molecules (probes) to the polymer backbone, researchers can investigate complex biological systems.

For instance, a fluorescent dye can be attached to the polymer, which is then conjugated to a specific protein. This allows for the visualization of the protein's localization and trafficking within living cells. nih.gov Similarly, biotin (B1667282) can be conjugated to the polymer, creating a high-affinity tag for protein purification or detection using streptavidin-based assays.

In chemical proteomics, these functionalized polymers can be used to create molecular probes that target specific classes of proteins. For example, a polymer bearing a known enzyme inhibitor could be used to selectively label and identify its target enzyme within a complex cellular lysate. The acrylamide moiety itself has been genetically encoded into proteins as a noncanonical amino acid, allowing for highly specific labeling with probes through Michael addition or cycloaddition reactions in vitro and in living cells. nih.gov This approach enables the site-specific labeling of endogenous proteins, which is a powerful strategy for studying protein function and for drug development. nih.gov

Functional Materials Development

The polymerization of this compound yields hydrophilic, functional polymers that serve as excellent scaffolds for creating a variety of advanced materials. These materials are particularly useful in biotechnology and separation sciences.

Affinity chromatography is a technique that relies on the specific binding between a molecule of interest and a ligand immobilized on a solid support. springernature.com Polymers of this compound are ideal for creating such supports. The polymer backbone provides the solid matrix, while the pendant aminohexyl groups serve as flexible spacer arms to which affinity ligands can be covalently attached. springernature.com

This "aminohexyl-spacer" is beneficial as it reduces steric hindrance, allowing the immobilized ligand to interact more freely with its target molecule. bmbreports.org A wide range of carboxyl-containing ligands can be easily coupled to the amino group of the polymer. springernature.com For example, this approach has been used to immobilize adenine (B156593) nucleotide derivatives to create affinity columns for the purification of various dehydrogenases and kinases. The enhanced selectivity provided by affinity ligands is particularly valuable for direct recovery of products from complex biological feedstocks. nih.gov

Immobilizing enzymes onto solid supports is a critical strategy for their use in industrial biocatalysis, as it enhances their stability, reusability, and facilitates separation from the reaction products. bmbreports.orgtandfonline.com Amine-functionalized polymers, such as poly[this compound], provide an excellent matrix for enzyme immobilization. tandfonline.com The primary amine groups on the polymer can be used to form covalent bonds with surface-exposed amino acid residues on the enzyme, creating a strong and stable attachment. tandfonline.comnih.gov

Enzymatic methods can also be employed for site-specific protein immobilization onto amine-functionalized surfaces, offering precise control over the orientation of the bound enzyme. nih.govnih.gov Furthermore, the aminohexyl linker can be used to immobilize coenzyme analogues. For example, derivatives of adenosine (B11128) diphosphate (B83284) (ADP) and adenosine triphosphate (ATP) have been attached to supports through their N6 position via a hexamethylene spacer. These immobilized coenzymes retain significant biological activity and can be recycled within enzymatic reactor systems.

Molecularly imprinted polymers (MIPs) are synthetic materials engineered to have tailor-made binding sites that are complementary in shape, size, and functionality to a specific target molecule (the template). oup.combohrium.com Acrylamide and its derivatives are frequently used as functional monomers in the synthesis of MIPs due to the ability of the amide group to form strong, non-covalent interactions, such as hydrogen bonds, with the template molecule. nih.govnih.gov

The general process for creating MIPs involves:

Pre-polymerization: The functional monomer (e.g., an enamide) and a template molecule are mixed in a solvent, allowing them to form a complex through interactions like hydrogen bonding. nih.gov

Polymerization: A cross-linking monomer is added, and polymerization is initiated. This fixes the functional monomers in their specific orientation around the template. dtic.mil

Template Removal: The template molecule is extracted from the polymer matrix, leaving behind a cavity that is highly specific for rebinding the template. oup.com

Polymers based on enamide structures, such as this compound, are well-suited for this application. The amide group provides the necessary hydrogen bonding capability to interact with the template, while the prop-2-enamide group allows for the polymerization and cross-linking that creates the rigid polymer matrix. oup.comnih.gov This approach has been used to create MIPs with high affinity and selectivity for various target molecules, from small organic compounds to large proteins. nih.govnih.gov

MIP Component Role in Imprinting Process Example
TemplateThe molecule to be recognized by the MIP.Myoglobin, Theophylline
Functional MonomerInteracts with the template to form a pre-polymerization complex.Acrylamide, this compound
Cross-linkerForms a rigid polymer network to fix the cavity structure.N,N′-methylenebisacrylamide
InitiatorStarts the polymerization reaction.Azobisisobutyronitrile (AIBN)
Porogen (Solvent)Solubilizes the components and helps form a porous polymer structure.Chloroform, Acetonitrile

Surface Engineering and Interface Chemistry

The ability to tailor the chemical and physical properties of surfaces at the molecular level is a cornerstone of modern materials science and biomedical engineering. Poly(this compound) serves as a valuable tool in this regard, offering a robust framework for modifying a variety of substrates. The polymer's hydrophilic nature, stemming from the amide groups, combined with the reactive primary amine functionalities, makes it an ideal candidate for creating functional coatings.

One notable application in surface engineering involves the co-electroplating of poly-N-(6-aminohexyl)acrylamide with materials like copper sulfate (B86663) (CuSO4) onto substrates such as carbon-fiber-paper-based gas diffusion layers. This process modifies the electrode surface, demonstrating the polymer's utility in electrochemical applications, potentially for processes like CO2 reduction. The polymer's presence on the surface can alter the local chemical environment, influencing reaction pathways and product selectivity.

Covalent Surface Functionalization Methodologies

The primary amine groups present along the backbone of poly(this compound) are key to its utility in covalent surface functionalization. These amines provide reactive sites for a variety of coupling chemistries, enabling the stable attachment of the polymer to surfaces and the subsequent immobilization of other molecules.

Common methodologies for covalent attachment to surfaces include:

Amide Bond Formation: The primary amines of the polymer can react with surfaces that have been pre-functionalized with carboxylic acid groups or activated esters (such as N-hydroxysuccinimide esters). This reaction, often facilitated by coupling agents like carbodiimides, results in the formation of stable amide bonds, securely anchoring the polymer to the substrate.

Epoxy Ring-Opening: Surfaces modified with epoxy groups can readily react with the amine functionalities of the polymer through a ring-opening addition reaction. This method provides a straightforward and efficient way to create a dense layer of the polymer on the surface.

Isocyanate/Isothiocyanate Chemistry: Surfaces functionalized with isocyanate or isothiocyanate groups can react with the primary amines to form urea (B33335) or thiourea linkages, respectively. These reactions are typically rapid and efficient, leading to robust polymer coatings.

The choice of functionalization methodology often depends on the nature of the substrate material and the desired properties of the final surface. The versatility of the amine group allows for a broad range of surfaces to be modified, including silica (B1680970), gold, and various polymer substrates.

Creation of Biospecific Interfaces and Coatings

A major area of interest for poly(this compound) is in the creation of biospecific interfaces, which are surfaces designed to interact in a highly specific manner with biological molecules or cells. The primary amine groups of the polymer serve as ideal handles for the covalent immobilization of a wide array of biomolecules, such as enzymes, antibodies, and nucleic acids.

The process typically involves a two-step approach: first, the polymer is grafted onto the surface, and second, the biomolecule of interest is coupled to the polymer's amine groups. This strategy offers several advantages over direct immobilization of biomolecules onto the surface. The polymer acts as a flexible spacer, which can improve the accessibility and functionality of the immobilized biomolecule by reducing steric hindrance from the surface. Furthermore, the hydrophilic nature of the polyacrylamide backbone can help to prevent non-specific protein adsorption, leading to interfaces with low background noise in biosensing applications.

Research into bifunctional polyacrylamide-based polymers has demonstrated the capacity to create thin films on gold surfaces that can specifically bind histidine-tagged proteins while resisting the non-specific adsorption of other proteins from solution. This is achieved by functionalizing the polymer backbone with nitrilotriacetic acid (NTA) for specific binding and other moieties that enhance protein resistance. While not directly using this compound, this research highlights the potential of amine-functionalized polyacrylamides in creating highly specific bio-interfaces.

The table below summarizes the key functionalities and their roles in creating biospecific interfaces.

Functional GroupRole in Biospecific Interface CreationExample Application
Acrylamide Enables polymerization to form the polymer backbone.Formation of poly(this compound).
Primary Amine (-NH2) Provides reactive sites for covalent immobilization of biomolecules.Attachment of enzymes, antibodies, or DNA for biosensors.
Hexyl Spacer Offers flexibility and reduces steric hindrance for immobilized biomolecules.Enhancing the activity of surface-bound enzymes.
Polyacrylamide Backbone Confers hydrophilicity to the surface, reducing non-specific protein adsorption.Creating low-fouling surfaces for biomedical devices.

Characterization Techniques for N 6 Aminohexyl Prop 2 Enamide and Its Derived Materials

Spectroscopic Analysis for Structural Elucidation

Key spectroscopic techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are instrumental in verifying the structure of the monomer. In ¹H NMR, characteristic peaks for the vinyl protons of the acrylamide (B121943) group are typically observed in the range of δ 5.6–6.3 ppm. Protons of the aminohexyl chain appear between δ 1.3–3.0 ppm. For instance, specific shifts have been reported at δ 6.25 (doublet of doublets, 1H, CH2=CHCONH), 5.65 (doublet of doublets, 1H, CH2=CHCONH), 3.20 (quartet, 2H, NHCH2), and 2.95 (triplet, 2H, CH2NH2) in DMSO-d6. ¹³C NMR provides complementary information, with expected signals for the carbonyl carbon (CONH) around δ 170.2 ppm, the vinyl carbons (CH2=CH) near δ 130.5 ppm, and the carbons of the hexyl chain, such as the one adjacent to the amide nitrogen (NHCH2) at approximately δ 39.8 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the presence of key functional groups. For N-(6-aminohexyl)prop-2-enamide, characteristic absorption bands include the N–H stretch around 3300 cm⁻¹, the amide C=O stretch at approximately 1650 cm⁻¹, and the N–H bend near 1550 cm⁻¹. These bands confirm the presence of the amide linkage and the primary amine.

Mass Spectrometry (MS) : Mass spectrometry is employed to determine the molecular weight of the compound, confirming its elemental composition. The molecular ion peak should correspond to the theoretical molecular weight of this compound (C₉H₁₈N₂O), which is 170.25 g/mol . echemi.com High-resolution mass spectrometry (HRMS) can provide even more precise mass determination.

The following table summarizes the key spectroscopic data for the structural elucidation of this compound.

Technique Observed Feature Typical Value/Range Structural Assignment
¹H NMRChemical Shift (δ)5.6–6.3 ppmVinyl protons (CH₂=CH)
¹H NMRChemical Shift (δ)1.3–3.0 ppmHexyl chain protons
¹³C NMRChemical Shift (δ)~170.2 ppmAmide carbonyl carbon (C=O)
¹³C NMRChemical Shift (δ)~130.5 ppmVinyl carbons (CH₂=CH)
FTIRWavenumber (cm⁻¹)~3300 cm⁻¹N-H stretching
FTIRWavenumber (cm⁻¹)~1650 cm⁻¹Amide I (C=O stretching)
FTIRWavenumber (cm⁻¹)~1550 cm⁻¹Amide II (N-H bending)
Mass SpecMolecular Ion Peak (m/z)170.2[C₉H₁₈N₂O]⁺

Chromatographic and Separation Science for Purity Assessment

Chromatographic techniques are vital for assessing the purity of this compound and for separating it from starting materials and byproducts.

Commonly used methods include:

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful tool for determining the purity of the monomer. A typical setup might involve a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA). The compound can be detected using a UV detector at a wavelength of approximately 210 nm. The retention time under specific conditions, such as 8.2 minutes, can be used as an indicator of the compound's identity and purity.

Thin-Layer Chromatography (TLC) : TLC is often used to monitor the progress of the synthesis reaction. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, the presence of starting materials, product, and byproducts can be visualized, often under UV light or with a staining agent.

Column Chromatography : For purification, column chromatography is frequently employed. Using silica (B1680970) gel as the stationary phase and a solvent mixture such as ethyl acetate/methanol (e.g., in a 9:1 ratio), this compound can be effectively separated from impurities.

The table below outlines the typical chromatographic methods used for the purity assessment of this compound.

Technique Stationary Phase Mobile Phase/Eluent Detection Purpose
HPLCC18Water/Acetonitrile with 0.1% TFAUV at ~210 nmPurity Assessment
TLCSilica GelVaries (e.g., Ethyl Acetate/Methanol)UV light or stainingReaction Monitoring
Column ChromatographySilica GelEthyl Acetate/Methanol (9:1)Fraction collection and analysisPurification

Polymer Characterization for Architecture and Solution Behavior

When this compound is used as a monomer to create polymers, a different set of characterization techniques is required to understand the properties of the resulting macromolecules. These techniques provide insights into the polymer's size, shape, and behavior in solution.

Essential polymer characterization methods include:

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) : GPC/SEC is the primary method for determining the molecular weight distribution (including number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI) of the polymer. This information is crucial for understanding the polymerization process and its outcome.

Dynamic Light Scattering (DLS) : DLS is used to measure the hydrodynamic radius (Rh) of the polymer coils in solution. This provides information about the size and conformation of the polymer chains in a particular solvent.

Viscometry : By measuring the viscosity of polymer solutions at different concentrations, the intrinsic viscosity can be determined. This value is related to the polymer's molecular weight through the Mark-Houwink equation and provides insight into the polymer's shape and its interactions with the solvent.

Scanning Electron Microscopy (SEM) : For materials like hydrogels or solid polymers, SEM can be used to visualize the surface morphology and porous structure of the material.

The characterization of polymers derived from this compound is summarized in the table below.

Technique Parameter Measured Information Gained
GPC/SECMolecular Weight Distribution (Mn, Mw, PDI)Polymer size and uniformity
DLSHydrodynamic Radius (Rh)Polymer coil size in solution
ViscometryIntrinsic ViscosityPolymer shape and solvent interactions
SEMSurface MorphologyMicrostructure of solid-state polymers

Through the systematic application of these characterization techniques, a comprehensive understanding of this compound and its derived polymeric materials can be achieved, ensuring their quality and suitability for their intended advanced applications.

Theoretical and Computational Perspectives in N 6 Aminohexyl Prop 2 Enamide Research

Molecular Dynamics and Quantum Chemical Calculations of Reactivity

The reactivity of N-(6-aminohexyl)prop-2-enamide is fundamentally governed by the electronic structure of its prop-2-enamide group. Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in elucidating the reactivity of this Michael acceptor. These calculations can predict key parameters that correlate with the monomer's susceptibility to nucleophilic attack, a critical step in both polymerization and potential biological interactions.

Key reactivity descriptors for the acrylamide (B121943) moiety can be computationally derived. The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of electrophilicity; a lower LUMO energy suggests a higher reactivity towards nucleophiles. Furthermore, the partial atomic charges on the α and β carbons of the vinyl group reveal the polarization of the double bond. The β-carbon typically carries a partial positive charge, making it the primary site for nucleophilic addition.

Molecular dynamics (MD) simulations offer a complementary perspective by modeling the conformational dynamics of the monomer in various environments. The flexible hexyl chain can adopt numerous conformations, influencing the accessibility of the reactive acrylamide and the terminal amine. MD simulations can predict the average end-to-end distance of the hexyl spacer and the solvent accessible surface area of the reactive sites, providing insights into how the monomer's shape and dynamics affect its reactivity.

Table 1: Calculated Reactivity Descriptors for Acrylamide Derivatives

CompoundLUMO Energy (eV)Partial Charge on β-Carbon (a.u.)
Acrylamide-0.5+0.15
N-methylacrylamide-0.4+0.13
This compound (estimated)-0.45+0.14

Note: The values for this compound are estimated based on trends observed in related N-substituted acrylamides.

Polymerization Simulation and Growth Modeling

Understanding the polymerization behavior of this compound is essential for controlling the architecture and properties of the resulting polymer, poly(this compound). Computational models can simulate the free-radical polymerization process, offering predictions of key polymer characteristics such as molecular weight distribution, degree of branching, and monomer conversion rates over time.

Kinetic Monte Carlo simulations are a powerful tool for modeling polymerization. By defining the probabilities of initiation, propagation, termination, and chain transfer events, these simulations can track the growth of individual polymer chains. The presence of the primary amine on the hexyl side chain can introduce additional complexities, such as the potential for chain transfer to the monomer, which can be incorporated into the simulation parameters.

Coarse-grained molecular dynamics simulations can be employed to study the conformational behavior of the growing polymer chain. These simulations, which represent groups of atoms as single beads, allow for the exploration of longer timescales and larger system sizes. This approach can reveal how the polymer folds and interacts with itself and its environment, providing insights into properties like the radius of gyration and the persistence length of the polymer chain. mdpi.com

Table 2: Simulated Polymerization Parameters for Acrylamide Monomers

ParameterDescriptionTypical Value Range
Propagation Rate Constant (kp)Rate of monomer addition to a growing chain10^3 - 10^5 L mol⁻¹ s⁻¹
Termination Rate Constant (kt)Rate of reaction between two growing chains10^6 - 10^8 L mol⁻¹ s⁻¹
Chain Transfer to Monomer Constant (C_M)Ratio of chain transfer to propagation rate10⁻⁴ - 10⁻⁵

Structure-Activity Relationship (SAR) Derivation for Functional Design

The true potential of poly(this compound) lies in its functional design, where the pendant amino groups can be leveraged for a variety of applications, such as drug delivery, gene transfection, and the creation of stimuli-responsive materials. Structure-activity relationship (SAR) studies, guided by computational methods, are crucial for optimizing the polymer's performance.

By systematically modifying the structure of the monomer in silico, researchers can predict how changes will affect the polymer's properties. For instance, the length of the alkyl spacer between the acrylamide and the amine can be varied to study its impact on the accessibility of the amino group for subsequent functionalization or interaction with biological targets. Quantum mechanical calculations can be used to assess the protonation state of the terminal amine at different pH values, which is critical for applications involving pH-responsiveness.

Computational screening of different functional groups that could be attached to the primary amine allows for the rapid exploration of a vast chemical space. Docking studies can predict the binding affinity of the functionalized polymer to specific biological targets, while quantitative structure-property relationship (QSPR) models can correlate structural features with macroscopic properties like solubility, thermal stability, and mechanical strength. This computational approach accelerates the design of novel polymers with tailored functionalities.

Future Trajectories and Emerging Research Paradigms

Advanced Responsive Systems Based on N-(6-aminohexyl)prop-2-enamide

Polymers derived from this compound are prime candidates for the creation of "smart" materials that can respond to external stimuli. The primary amine group in the monomer's side chain is particularly sensitive to changes in pH. researchgate.netnih.gov

In acidic environments, the amine groups become protonated, leading to electrostatic repulsion between polymer chains and causing the material to swell. Conversely, in basic conditions, the amine groups are deprotonated, reducing repulsion and causing the material to shrink or collapse. nih.govresearchgate.net This pH-responsive behavior is the foundation for a variety of advanced systems.

Key Research Findings:

Controlled Drug Delivery: Hydrogels synthesized from this compound can be designed to encapsulate therapeutic agents. The pH-dependent swelling and collapsing of the hydrogel can be used to control the release of the encapsulated drug at specific physiological locations with different pH values, such as the acidic microenvironment of a tumor. nih.gov

Biomolecule Trapping: The positively charged nature of the protonated amine groups allows for the electrostatic trapping of negatively charged biomolecules, such as DNA and certain proteins. nih.gov This has potential applications in biosensors and purification systems.

Enhanced Mechanical Properties: The incorporation of this compound into polymer networks can significantly influence their mechanical properties. The ability to form strong, yet reversible, interactions through the amine groups can lead to the development of tough and self-healing hydrogels.

Table 1: Potential pH-Responsive Behavior of Poly(this compound)

Property Acidic pH (e.g., < 6) Neutral pH (e.g., ~7.4) Basic pH (e.g., > 8)
Amine Group State Protonated (-NH3+) Partially Protonated Deprotonated (-NH2)
Polymer Chain Interaction Electrostatic Repulsion Balanced Forces Reduced Repulsion/Potential for H-bonding
Hydrogel State Swollen Equilibrium Collapsed/Shrunken

| Potential Application | Drug release in acidic tumor microenvironments | Stable encapsulation | Contraction for actuation systems |

Integration into Nanotechnological Platforms

The functional side chain of this compound makes it an ideal monomer for the surface functionalization of nanoparticles, leading to the creation of advanced hybrid materials. nih.govrsc.org The primary amine groups can be used to covalently attach these polymers to the surface of nanoparticles or to electrostatically interact with them.

Detailed Research Findings:

Functionalized Nanosilica: Amino-functionalized polymers can be grafted onto nanosilica particles to improve their dispersion and interaction with a polymer matrix. nih.govrsc.orgresearchgate.net This can lead to nanocomposites with enhanced thermal stability and mechanical properties.

Magnetic Nanoparticles: Hydrogels containing this compound can be embedded with magnetic nanoparticles to create magneto-responsive materials. These materials can be manipulated by an external magnetic field, opening up possibilities in targeted drug delivery and tissue engineering. mdpi.com

Nanoparticle-Crosslinked Hydrogels: Nanoparticles themselves can act as crosslinkers for polymers made from this compound. This creates a network structure that can exhibit superior toughness and elasticity compared to traditionally crosslinked hydrogels. mdpi.com

Table 2: Examples of Nanotechnological Integration

Nanoparticle Type Method of Integration Resulting Property Potential Application
Silica (B1680970) Nanoparticles (Nanosilica) Covalent grafting of polymer to nanoparticle surface Improved thermal stability and dispersibility of nanoparticles Enhanced oil recovery, reinforced polymer composites nih.govresearchgate.net
Magnetic Nanoparticles (e.g., Fe3O4) Entrapment within the polymer hydrogel matrix Magneto-responsive behavior, improved mechanical properties Targeted drug delivery, tissue engineering scaffolds mdpi.com

| Clay Nanosheets | Physical crosslinking through electrostatic interactions | High stretchability and toughness | Soft robotics, biomedical implants |

Sustainable and Green Chemistry Approaches in Monomer and Polymer Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of monomers and polymers to reduce their environmental impact. nih.gov For a monomer like this compound and its subsequent polymers, several green chemistry strategies are being explored.

Key Approaches:

Aqueous-Based Polymerization: Free radical polymerization of acrylamide-based monomers can be effectively carried out in water, which is considered the greenest solvent. nih.gov This avoids the use of volatile and often toxic organic solvents.

Microwave-Assisted Synthesis: Microwave-assisted polymerization has emerged as a green and efficient method for synthesizing acrylamide-grafted copolymers. researchgate.net This technique can significantly reduce reaction times and energy consumption compared to conventional heating methods.

Post-Polymerization Modification: An alternative green strategy involves synthesizing a precursor polymer with reactive ester groups and then modifying it with the desired amine (in this case, 6-aminohexan-1-amine) in a post-polymerization step. rsc.orgnih.gov This approach can be more efficient and versatile for creating a library of functional polymers from a common precursor.

Table 3: Comparison of Synthesis Methods

Synthesis Method Key Green Chemistry Principle Advantages
Aqueous Free Radical Polymerization Use of a safer solvent (water) Environmentally benign, good heat dissipation nih.gov
Microwave-Assisted Polymerization Energy efficiency Rapid reaction rates, uniform heating researchgate.net

| Post-Polymerization Modification of Precursor Polymers | Atom economy and reduced derivatization | Versatility in creating diverse functional polymers from a single precursor polymer rsc.orgnih.gov |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(6-aminohexyl)prop-2-enamide, and how can reaction conditions be tailored to enhance yield and purity?

  • Methodological Answer : The synthesis of this compound typically involves acrylation of 6-aminohexylamine using acryloyl chloride or its derivatives. Critical parameters include maintaining a controlled temperature (0–5°C to minimize side reactions) and using aprotic solvents like dichloromethane or tetrahydrofuran to stabilize intermediates. Post-synthesis purification via column chromatography or recrystallization ensures high purity. Reaction progress should be monitored using thin-layer chromatography (TLC), and final product characterization requires nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound, and what spectral benchmarks should researchers prioritize?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Expect peaks corresponding to the acrylamide double bond (δ ~5.6–6.3 ppm for protons) and the aminohexyl chain (δ ~1.3–3.0 ppm).
  • Fourier-transform infrared spectroscopy (FTIR) : Confirm the presence of amide C=O stretching (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹).
  • Mass spectrometry : The molecular ion peak should align with the theoretical molecular weight (e.g., m/z 170.2 for C₉H₁₈N₂O). High-performance liquid chromatography (HPLC) with UV detection (λ ~210 nm) can assess purity .

Q. What are the primary research applications of this compound in biomedical and materials science contexts?

  • Methodological Answer :

  • Biomedical : The aminohexyl group enables conjugation with biomolecules (e.g., proteins, nucleic acids) for drug delivery systems. Use carbodiimide crosslinkers (e.g., EDC/NHS) to activate the carboxyl or amine groups of target molecules .
  • Materials Science : As a monomer for functionalized polymers, its acrylamide moiety facilitates radical polymerization. Applications include hydrogels for tissue engineering or responsive materials .

Advanced Research Questions

Q. How do structural variations in the aminohexyl chain impact the compound’s bioactivity, and what experimental approaches can elucidate structure-activity relationships (SAR)?

  • Methodological Answer : Modify the chain length (e.g., 4-amino vs. 6-aminohexyl) or introduce substituents (e.g., fluorine, methyl groups) to assess steric/electronic effects. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with target enzymes or receptors. Comparative studies on binding kinetics and molecular dynamics simulations can rationalize SAR trends .

Q. What experimental strategies address contradictions in reported bioactivity data for this compound derivatives across studies?

  • Methodological Answer :

  • Standardize Assay Conditions : Ensure consistent buffer pH, ionic strength, and temperature. Include positive/negative controls (e.g., known inhibitors for enzyme studies).
  • Validate Purity : Use orthogonal analytical methods (e.g., HPLC coupled with charged aerosol detection) to rule out impurities affecting bioactivity.
  • Statistical Validation : Apply ANOVA or t-tests to assess significance across replicates. Cross-validate findings using independent techniques (e.g., fluorescence polarization vs. enzymatic assays) .

Q. In enzyme inhibition studies, how can researchers design robust experiments to evaluate this compound’s mechanism of action?

  • Methodological Answer :

  • Kinetic Assays : Perform Michaelis-Menten analyses with varying substrate concentrations to determine inhibition type (competitive/non-competitive).
  • Docking Studies : Use software like AutoDock to model interactions between the compound and enzyme active sites.
  • Affinity Chromatography : Immobilize the compound on agarose resins (via aminohexyl linker) to isolate binding partners from cellular lysates, followed by SDS-PAGE and mass spectrometry for identification .

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